molecular formula C16H11FN2O2S B483931 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 79962-58-6

3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B483931
CAS No.: 79962-58-6
M. Wt: 314.3g/mol
InChI Key: YDCAABKMMODBCJ-UHFFFAOYSA-N
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Description

3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic organic compound featuring a unique spiro-fused hybrid structure combining an indole moiety and a thiazolidinedione (TZD) ring system, substituted with a 4-fluorophenyl group. This specific molecular architecture positions it as a high-value scaffold for pharmaceutical and medicinal chemistry research, particularly in the investigation of novel multi-target therapeutic agents. The core structure of this compound is of significant scientific interest due to the well-documented and diverse biological activities associated with its constituent parts. The indole nucleus is a privileged scaffold in medicinal chemistry, known to be present in compounds exhibiting a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial effects . Simultaneously, the thiazolidinedione (TZD) ring is a pharmacophore of immense clinical and research importance. TZD derivatives have been extensively studied and are recognized for their biological potential as antidiabetic, antimicrobial, antioxidant, anti-inflammatory, anticancer, and antitubercular agents . The spiro junction of these two bioactive systems creates a novel three-dimensional structure that may lead to enhanced or unique binding properties with biological targets. The presence of the 4-fluorophenyl substituent is a common bioisostere in drug design, often used to modulate a compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Based on the known properties of its structural components, this compound is primarily intended for use in drug discovery programs . Researchers can utilize it as a core building block for the design and synthesis of new chemical entities, or as a reference standard in biological screening assays. Its potential mechanisms of action are likely diverse and would be specific to the research context, but could involve interactions with enzymatic targets or cellular pathways known to be modulated by indole- or thiazolidinedione-containing molecules. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-(4-fluorophenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c17-10-5-7-11(8-6-10)19-14(20)9-22-16(19)12-3-1-2-4-13(12)18-15(16)21/h1-8H,9H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCAABKMMODBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201160241
Record name 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79962-58-6
Record name 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79962-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-(4-Fluorophenyl)spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201160241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Three-Component Cyclocondensation

The foundational method for synthesizing spiro[indoline-3,2'-thiazolidine] derivatives involves a one-pot cyclocondensation of indole-2,3-dione (isatin) , thioglycolic acid , and 4-fluorophenylamine under acidic conditions. Montmorillonite KSF, a solid-supported Brønsted acid catalyst, facilitates this reaction by activating the carbonyl group of isatin, promoting nucleophilic attack by the amine, and subsequent cyclization with thioglycolic acid.

Reaction Conditions:

  • Catalyst: Montmorillonite KSF (2 g per 0.01 mol substrate)

  • Temperature: 80–100°C (conventional heating)

  • Time: 6–8 hours

  • Yield: 70–85%.

The product, 3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'(1H)-dione , is isolated via desorption with methanol and recrystallized from ethanol. This method avoids column chromatography, simplifying purification.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation drastically reduces reaction times while improving yields. A mixture of isatin, thioglycolic acid, and 4-fluorophenylamine adsorbed on montmorillonite KSF undergoes irradiation at 300 W for 6–8 minutes, achieving 88–92% yields .

Advantages Over Conventional Heating:

  • Time Reduction: 8 minutes vs. 6–8 hours

  • Energy Efficiency: Lower thermal degradation

  • Scalability: Suitable for gram-scale synthesis.

Mechanism Under Microwave Conditions

The microwave field enhances dipole polarization of reactants, accelerating imine intermediate formation. Montmorillonite KSF stabilizes the transition state via hydrogen bonding, directing regioselective spirocyclization.

Solvent-Free and Green Catalytic Approaches

Montmorillonite KSF as a Recyclable Catalyst

Montmorillonite KSF’s layered structure provides acidic sites (Brønsted and Lewis) for catalytic activation. After reaction completion, the catalyst is filtered, washed with ethanol, and reused for 5 cycles without significant activity loss.

Environmental Metrics:

  • E-Factor: 0.8 (vs. 8–12 for traditional methods)

  • Atom Economy: 89%.

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) serve as dual solvent-catalysts. At 60°C, the reaction completes in 2 hours with 82% yield. The ionic liquid is recovered via vacuum distillation and reused.

Mechanistic Insights

Stepwise Reaction Pathway

  • Imine Formation: 4-Fluorophenylamine attacks the carbonyl carbon of isatin, forming an imine intermediate (activated by Brønsted acids).

  • Thiol Addition: Thioglycolic acid’s thiol group nucleophilically attacks the imine, generating a thioamide intermediate.

  • Cyclization: Intramolecular lactamization yields the spiro-thiazolidine core.

Key Intermediate Characterization:

  • IR Spectroscopy: 1710 cm⁻¹ (C=O stretch), 1677 cm⁻¹ (C=N stretch).

  • 1H NMR: δ 5.18 (s, CH of thiazolidine), δ 7.15–7.89 (m, aromatic protons).

Comparative Analysis of Synthetic Routes

MethodConditionsTimeYield (%)Catalyst Reusability
Conventional MCR80°C, montmorillonite KSF6–8 h70–855 cycles
Microwave MCR300 W, montmorillonite KSF8 min88–925 cycles
Ionic Liquid60°C, [BMIM][PF6]2 h824 cycles

Table 1. Performance metrics of preparation methods.

Functionalization and Derivative Synthesis

Post-Synthetic Modifications

The spiro-thiazolidine core undergoes Mannich reactions with aldehydes and amines to introduce pharmacophoric groups. For example, benzaldehyde reacts with the secondary amine of the thiazolidine ring under acidic conditions, yielding arylidene derivatives with enhanced bioactivity.

Example Reaction:

  • Substrate: 3'-(4-Fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'(1H)-dione

  • Reagent: Benzaldehyde, montmorillonite KSF

  • Conditions: Microwave, 5 minutes

  • Product: 5'-Benzylidene derivative (94% yield).

Challenges and Optimization Strategies

Byproduct Formation in Conventional Routes

Prolonged heating in conventional methods promotes Michael adducts via over-alkylation. Switching to microwave irradiation suppresses this pathway by reducing reaction time.

Enhancing Enantioselectivity

Chiral Brønsted acids (e.g., BINOL-phosphoric acid) induce enantioselective spirocyclization, achieving up to 85% ee. This approach remains under exploration for industrial scalability .

Chemical Reactions Analysis

Types of Reactions

3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. A study evaluated various derivatives for their effectiveness against different bacterial strains. The results demonstrated that certain modifications to the core structure enhanced antimicrobial activity significantly, suggesting a pathway for developing new antibiotics based on this scaffold .

Antitumor Activity

The compound has been investigated for its antitumor properties. A synthesis study highlighted the in vitro antitumor activity of substituted derivatives of the compound against several cancer cell lines. The findings suggest that modifications to the thiazolidine ring can lead to increased cytotoxic effects, making it a promising candidate for further development as an anticancer agent .

Neuroprotective Effects

Recent studies have also explored the neuroprotective potential of compounds similar to 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione. These studies focus on their ability to mitigate oxidative stress in neuronal cells and prevent neurodegeneration. The results indicate that these compounds can reduce markers of oxidative damage and improve cell viability under stress conditions .

Case Studies

StudyObjectiveFindings
Antimicrobial evaluationIdentified potent antimicrobial derivatives; modifications increased efficacy against Gram-positive bacteria.
Antitumor activity assessmentShowed significant cytotoxicity against various cancer cell lines; structure-activity relationship established.
Neuroprotection studyDemonstrated reduction in oxidative stress markers; improved neuronal cell survival under stress conditions.

Mechanism of Action

The mechanism of action of 3’-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Modifications

The spiro[indole-thiazolidine] scaffold is versatile, with modifications at the 3'-position (aryl groups) and indole nitrogen significantly altering bioactivity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 3'-(4-Fluorophenyl) C₁₆H₁₁FN₂O₂S 314.34
3'-(4-Chlorophenyl) analog 3'-(4-Chlorophenyl) C₁₆H₁₁ClN₂O₂S 330.79
3'-(4-Methoxyphenyl) analog 3'-(4-Methoxyphenyl) C₁₇H₁₄N₂O₃S 326.37
1-Benzyl-3'-(4-methoxyphenyl) analog 1-Benzyl, 3'-(4-methoxyphenyl) C₂₄H₂₁N₂O₃S 417.50

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase oxidative stability and enhance interactions with hydrophobic protein pockets .
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce membrane permeability .
  • N1-Substituents (e.g., Benzyl): Modulate steric effects and binding affinity to targets like enoyl-acyl carrier protein reductase (InhA) in tuberculosis .

Anticancer Activity

Compound Cell Line (IC₅₀ or % Inhibition) Key Finding Reference
Target Compound (hypothetical) HepG2, MCF-7 (projected) Moderate activity (15–84% at 100 µg/mL)
Compound 100 HepG2: 78% inhibition; MCF-7: 84% Highest potency in spiro-thiazolidine class
3'-(4-Chlorophenyl) analog Not reported Structural similarity suggests comparable

Mechanistic Insight :
Anticancer activity correlates with ROS generation via heteroatom lone-pair chelation, inducing DNA damage in cancer cells . Fluorophenyl derivatives may exhibit balanced lipophilicity for cellular uptake.

Anti-Mycobacterial Activity

Compound Mycobacterium tuberculosis (MIC) Comparison to Control (Isoniazid) Reference
Compound 106 12.5 µg/mL Near isoniazid’s MIC (0.20 µg/mL)
Target Compound Not tested Fluorine may enhance membrane penetration

Note: Nitro-substituted analogs (e.g., compound 106) show superior anti-TB activity due to enhanced binding to InhA .

Antioxidant Activity

Compound DPPH Radical Scavenging (% vs. Ascorbic Acid) Key Feature Reference
Compound 101 High activity 2-Benzoyl-4-chlorophenyl group
Target Compound Moderate (projected) Fluorophenyl may reduce efficacy

Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) logP (Predicted) Solubility
Target Compound 117–119 (projected) 2.8 Low in water
3'-(4-Methoxyphenyl) analog 117–119 2.1 Moderate (DMSO)
Methyl ester derivative 114–116 1.9 High in ethanol

ADMET Predictions :

  • Most analogs comply with Lipinski’s rules , except bulky derivatives (e.g., compound 106) .
  • Fluorine improves metabolic stability but may reduce oral bioavailability due to low solubility .

Biological Activity

3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic compound with significant biological activity. Its structure incorporates an indole ring and a thiazolidine moiety, which are known for their diverse pharmacological properties. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications based on recent research findings.

  • Molecular Formula : C23H18FN3O4S
  • Molecular Weight : 451.5 g/mol
  • Purity : Typically 95% .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. Dandia et al. (1993) demonstrated that fluorinated compounds possess antifungal and antibacterial properties. These findings suggest that the compound may be effective against various microbial strains .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated in studies focusing on similar indole derivatives. Ali and Abdel-Rahman (2014) reported significant antioxidant activities in related compounds, indicating that this compound may also contribute to cellular protection against oxidative stress .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of related compounds on various cancer cell lines. For instance, Al-Ostoot et al. (2020) investigated the interactions of indole derivatives with tumor cells, revealing potential anticancer properties through mechanisms involving apoptosis and cell cycle arrest . These findings suggest that the target compound may have similar effects worth exploring further.

Study 1: Antimicrobial Efficacy

A study conducted by Dandia et al. evaluated the antimicrobial efficacy of various fluorinated compounds against common pathogens. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli15 µg/mL
Compound BS. aureus10 µg/mL
This compoundNot yet testedN/A

Study 2: Antioxidant Potential

Ali and Abdel-Rahman conducted a study assessing the antioxidant properties of indole derivatives using DPPH radical scavenging assays. Compounds showed varying degrees of activity with IC50 values indicating their effectiveness in neutralizing free radicals .

CompoundIC50 Value (µg/mL)
Compound C25
Compound D30
This compoundNot yet tested

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies provide insight into the mechanism of action and potential therapeutic applications in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via tandem reactions involving indole derivatives and fluorophenyl-containing precursors. For example, ionic liquid-mediated protocols (e.g., [bmim][PF6]) enable catalyst-free, eco-friendly synthesis by promoting spirocyclization at moderate temperatures (50–80°C) with yields ranging from 65% to 85% . Traditional methods use acid-catalyzed cyclization of thiazolidine intermediates, requiring anhydrous conditions and extended reaction times (12–24 hours) . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios of reactants to minimize byproducts like uncyclized intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this spiro compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., spiro-junction protons at δ 4.1–4.5 ppm) and fluorophenyl substituents (¹⁹F NMR at δ -110 to -115 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the indole-thiazolidine core .
  • X-ray Crystallography : Single-crystal analysis confirms the spirocyclic geometry, dihedral angles (e.g., 73.47°–77.09° between indole and thiazolidine planes), and hydrogen-bonding patterns (e.g., N–H···O interactions stabilizing the dione moiety) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 371.08) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its cytotoxicity or antimicrobial potential?

  • Methodological Answer :

  • In vitro Assays : Use MTT/XTT assays on cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial Screening : Perform broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values with griseofulvin derivatives, noting enhanced activity from the 4-fluorophenyl group’s electron-withdrawing effects .
  • Mechanistic Studies : Conduct molecular docking to predict binding to targets like DNA gyrase or tubulin, followed by Western blotting to validate protein expression changes (e.g., β-tubulin polymerization inhibition) .

Q. What strategies resolve contradictions in reported bioactivity data across structurally similar spiro-thiazolidine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets using tools like PRISMA, focusing on variables such as substituent position (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) and assay conditions (e.g., serum concentration in cell culture) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing fluorine with chlorine) and test under standardized protocols. Use ANOVA to identify statistically significant trends in potency .
  • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) to differentiate intrinsic activity from bioavailability artifacts .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Replace DMF or DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) or ionic liquids (e.g., [bmim][PF6]) to reduce environmental impact .
  • Catalysis : Explore organocatalysts (e.g., L-proline) for enantioselective synthesis, avoiding heavy-metal catalysts.
  • Waste Mitigation : Implement in-line purification (e.g., centrifugal partition chromatography) and solvent recovery systems to minimize hazardous waste .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate aqueous environments (e.g., SPC water model) to assess hydrolysis susceptibility of the dione moiety.
  • DFT Calculations : Calculate bond dissociation energies (BDEs) for the spiro-junction and fluorophenyl group to identify degradation hotspots .
  • pH-Dependent Stability : Use HPLC to monitor degradation kinetics in buffers (pH 1–10) and correlate with computational pKa predictions .

Comparative and Mechanistic Questions

Q. How does the 4-fluorophenyl substituent influence electronic properties compared to non-fluorinated analogs?

  • Methodological Answer :

  • Electron Density Mapping : Use Hirshfeld surface analysis (from crystallographic data) to visualize fluorine’s electron-withdrawing effects on the thiazolidine ring .
  • Cyclic Voltammetry : Measure redox potentials to quantify fluorine’s impact on HOMO-LUMO gaps. Fluorine typically lowers LUMO energy by 0.3–0.5 eV, enhancing electrophilic reactivity .
  • Comparative SAR : Synthesize des-fluoro and chloro analogs, then test in bioassays to isolate electronic vs. steric contributions .

Handling and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid latex due to permeation risks .
  • Storage : Store in amber glass vials under argon at –20°C to prevent oxidation. Incompatible with strong oxidizers (e.g., peroxides) and bases .
  • Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste. Avoid aqueous rinsing to prevent contamination .

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